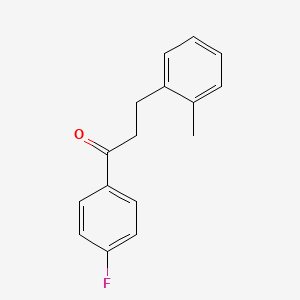

4'-Fluoro-3-(2-methylphenyl)propiophenone

Description

BenchChem offers high-quality 4'-Fluoro-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXZDFUYWADNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644021 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-48-5 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluoro-3-(2-methylphenyl)propiophenone: Synthesis, Characterization, and Potential Applications

Introduction and Physicochemical Properties

4'-Fluoro-3-(2-methylphenyl)propiophenone belongs to the class of propiophenones, which are characterized by a phenyl ring attached to a propan-1-one chain. The structure of the title compound is distinguished by a fluorine atom at the para-position (4') of the phenyl ring of the propiophenone moiety and a 2-methylphenyl group at the 3-position of the propane chain.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The fluorine atom in 4'-Fluoro-3-(2-methylphenyl)propiophenone is expected to influence its electronic properties and reactivity.

While experimental data for the specific title compound is not available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of 4'-Fluoro-3-(2-methylphenyl)propiophenone

| Property | Predicted Value/Information |

| Molecular Formula | C₁₆H₁₅FO |

| Molecular Weight | 242.29 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid at room temperature. |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

| Boiling Point | Predicted to be above 250 °C at atmospheric pressure. |

| Melting Point | If solid, likely to have a melting point below 100 °C. For comparison, 3-phenylpropiophenone has a melting point of 68-73 °C[3][4]. |

Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone

A plausible and efficient method for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone is through a Friedel-Crafts acylation reaction[5][6][7]. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, fluorobenzene would serve as the aromatic substrate and 3-(2-methylphenyl)propionyl chloride as the acylating agent.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Preparation of 3-(2-methylphenyl)propanoic acid: This can be achieved through various methods, such as the malonic ester synthesis starting from 2-methylbenzyl bromide.

-

Preparation of 3-(2-methylphenyl)propionyl chloride: The corresponding carboxylic acid is then converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation: The resulting acyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for Friedel-Crafts acylation reactions[8].

Step 1: Synthesis of 3-(2-methylphenyl)propionyl chloride

-

To a solution of 3-(2-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-methylphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of 3-(2-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise.

-

The mixture is stirred for 15-30 minutes at 0 °C.

-

Then, a solution of fluorobenzene (1 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Synthesis Workflow Diagram

Analytical Characterization

The structural elucidation of the synthesized 4'-Fluoro-3-(2-methylphenyl)propiophenone would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two sets of signals for the two phenyl rings. The 4'-fluorophenyl group will show two multiplets (doublet of doublets or triplets) in the range of δ 7.0-8.1 ppm due to the fluorine coupling. The 2-methylphenyl group will exhibit multiplets in the range of δ 7.1-7.3 ppm.

-

Aliphatic Protons: Two triplets for the two methylene groups (-CH₂-CH₂-) of the propane chain, likely in the range of δ 2.8-3.3 ppm.

-

Methyl Protons: A singlet for the methyl group (-CH₃) on the phenyl ring, expected around δ 2.3 ppm.

-

For comparison, the ¹H NMR of 4'-fluoropropiophenone shows signals at approximately δ 7.98 (dd), 7.12 (t), 2.97 (q), and 1.22 (t) ppm[9].

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the different carbon environments.

-

Carbonyl Carbon: A signal for the ketone carbonyl group (C=O) is expected in the downfield region, around δ 195-200 ppm[10].

-

Aromatic Carbons: Multiple signals in the range of δ 115-165 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

-

Aliphatic Carbons: Signals for the two methylene carbons and the methyl carbon will appear in the upfield region (δ 20-40 ppm). For instance, in 4-methylacetophenone, the methyl carbon appears at δ 21.6 ppm[11].

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aryl ketone[12].

-

C-F Stretch: A strong absorption band in the range of 1100-1250 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the fingerprint region (1450-1600 cm⁻¹).

-

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242.

-

Fragmentation: Common fragmentation patterns for propiophenones include the loss of an ethyl group (-CH₂CH₃) to give a stable acylium ion. For 4'-fluoropropiophenone, a major fragment is observed at m/z 123, corresponding to [F-C₆H₄-CO]⁺[9]. A similar fragmentation is expected for the title compound, leading to a fragment at m/z 123. Another likely fragmentation is the benzylic cleavage, resulting in a tropylium-type ion. The general fragmentation of propiophenone shows a base peak at m/z 105 ([C₆H₅CO]⁺) and another significant peak at m/z 77 ([C₆H₅]⁺)[13].

-

Analytical Workflow

Potential Applications in Research and Development

While specific applications for 4'-Fluoro-3-(2-methylphenyl)propiophenone have not been reported, its structural features suggest potential utility in several areas, particularly in medicinal chemistry and materials science.

-

Drug Discovery: Fluorinated compounds are of significant interest in drug development[1][2]. Propiophenone derivatives can serve as scaffolds for the synthesis of various biologically active molecules. The title compound could be a precursor for the synthesis of novel compounds with potential activities as enzyme inhibitors, receptor antagonists, or other therapeutic agents. For example, fluorinated ketones have been investigated as inhibitors of serine and cysteine proteases[14][15].

-

Chemical Probes: The molecule could be used as a chemical probe to study biological pathways or as a building block in the synthesis of more complex molecular probes.

-

Materials Science: Aromatic ketones are used as photoinitiators in polymer chemistry. The fluorine substitution can modulate the photochemical properties, potentially leading to applications in photolithography or the synthesis of specialized fluorinated polymers with unique properties such as low surface energy and high thermal stability[16][17][18][19][20].

Conclusion

4'-Fluoro-3-(2-methylphenyl)propiophenone represents an interesting synthetic target with potential applications in various fields of chemical research. Although not a commercially cataloged compound, its synthesis is achievable through well-established methodologies like the Friedel-Crafts acylation. Its characterization would rely on standard spectroscopic techniques, and its predicted spectral data provide a useful reference for its identification. The presence of the fluorine atom and the substituted phenyl ring makes it a valuable scaffold for further chemical modifications, particularly in the realm of medicinal chemistry. This guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related novel chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

YouTube. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). β-Phenylpropiophenone. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. Retrieved January 27, 2026, from [Link]

-

PubMed. (2020, September 3). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

ScienceDirect. (n.d.). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Retrieved January 27, 2026, from [Link]

-

NIH. (n.d.). Chemistry, properties, and applications of fluorographene. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Phenyl propiophenone. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). Chapter 4 13C NMR Spectros | PDF | Carbon 13 Nuclear Magnetic Resonance. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.

-

MassBank. (n.d.). propiophenone. Retrieved January 27, 2026, from [Link]

-

ScienceDirect. (2025, August 10). Fluorinated polymers: Liquid crystalline properties and applications in lithography. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 5). Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.

-

PubMed Central. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). 1-Propanone, 1-phenyl-. Retrieved January 27, 2026, from [Link]

-

NIH. (2021, December 1). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Queen's University Belfast. (2022, August 15). Fluorinated ionic liquids: syntheses, properties, and application. Retrieved January 27, 2026, from [Link]

-

ATB. (n.d.). Propiophenone. Retrieved January 27, 2026, from [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature. Retrieved January 27, 2026, from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram. Retrieved January 27, 2026, from [Link]

-

PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved January 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Phenylpropiophenone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. US3145216A - Friedel-crafts ketone synthesis - Google Patents [patents.google.com]

- 9. 4'-Fluoropropiophenone(456-03-1) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. massbank.eu [massbank.eu]

- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Chemistry, properties, and applications of fluorographene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. pure.qub.ac.uk [pure.qub.ac.uk]

"4'-Fluoro-3-(2-methylphenyl)propiophenone" potential research applications

An In-depth Technical Guide to the Potential Research Applications of 4'-Fluoro-3-(2-methylphenyl)propiophenone: A Novel Investigational Scaffold

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective research applications of 4'-Fluoro-3-(2-methylphenyl)propiophenone, a novel chemical entity with significant, yet underexplored, potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document provides a comprehensive analysis based on the well-established roles of its constituent chemical motifs: the propiophenone core, strategic fluorination, and 3-aryl substitution. By examining structurally analogous compounds and foundational chemical principles, we illuminate a strategic roadmap for its synthesis, characterization, and investigation as a versatile scaffold for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces.

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical structures is paramount to identifying new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles. 4'-Fluoro-3-(2-methylphenyl)propiophenone represents such an unexplored scaffold. A systematic review of current chemical literature and databases reveals a notable absence of extensive research on this specific molecule, positioning it as a greenfield opportunity for synthetic and medicinal chemists.

The propiophenone backbone is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The strategic incorporation of a fluorine atom and a substituted aryl group suggests a deliberate design to modulate its physicochemical and pharmacological properties. This guide will deconstruct the molecule's architecture to forecast its potential applications and provide a hypothetical framework for its investigation.

Deconstruction of the Molecular Architecture and Predicted Physicochemical Properties

The therapeutic potential of 4'-Fluoro-3-(2-methylphenyl)propiophenone can be inferred by dissecting its key structural features.

The Propiophenone Core: A Versatile Pharmacophore

The propiophenone moiety is a well-established building block in the synthesis of a wide array of biologically active compounds. Derivatives of propiophenone have demonstrated a broad spectrum of pharmacological activities, including:

-

Antidiabetic Agents: Certain propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities.[4]

-

Local Anesthetics: The propiophenone structure is found in clinically used local anesthetics like dyclonine.[5]

-

Muscle Relaxants: Substituted propiophenones are precursors to centrally acting skeletal muscle relaxants.[1]

-

Antimicrobial and Anti-inflammatory Agents: The propiophenone scaffold has been incorporated into molecules exhibiting antimicrobial and anti-inflammatory properties.[][7]

The 4'-Fluoro Substituent: Enhancing "Drug-likeness"

The introduction of a fluorine atom at the 4'-position of the phenyl ring is a common strategy in medicinal chemistry to enhance the parent molecule's drug-like properties.[8] Fluorine's high electronegativity and small atomic size can lead to:

-

Improved Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[8][9]

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

-

Increased Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which can improve its absorption and distribution characteristics.[8]

The 3-(2-Methylphenyl) Group: Modulating Steric and Electronic Properties

The presence of a 2-methylphenyl group at the 3-position of the propiophenone chain introduces an additional aromatic ring, which can significantly influence the molecule's three-dimensional shape and electronic distribution. This can lead to:

-

Novel Receptor Interactions: The second aryl ring provides an additional point of interaction with biological targets, potentially leading to new or enhanced pharmacological activities.

-

Conformational Restriction: The steric bulk of the 2-methylphenyl group may lock the molecule into a specific conformation that is favorable for binding to a particular receptor.

Predicted Physicochemical Properties

Based on the analysis of its structural components and data from analogous compounds, the following physicochemical properties can be predicted for 4'-Fluoro-3-(2-methylphenyl)propiophenone.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~256.3 g/mol | Calculated based on the molecular formula C16H15FO. Similar to known biologically active small molecules. |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of two phenyl rings suggests a higher LogP, while the ketone and fluorine add some polarity. A balanced LogP is often desirable for good oral bioavailability. |

| Hydrogen Bond Donors | 0 | The molecule lacks N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | The ketone group can act as a hydrogen bond acceptor, which is an important feature for receptor binding. |

| Polar Surface Area | ~17.1 Ų | Based on calculations for structurally similar compounds like 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.[10] A low polar surface area generally correlates with good cell membrane permeability. |

| Reactivity | The carbonyl group is susceptible to nucleophilic attack and reduction. The α-protons are acidic and can be deprotonated. | These reactive sites are key for further chemical modifications and the synthesis of derivatives. |

Potential Research Applications

Given its structural features, 4'-Fluoro-3-(2-methylphenyl)propiophenone is a promising candidate for investigation in several areas of drug discovery.

As a Precursor for Novel Heterocyclic Compounds

The propiophenone core can be readily cyclized to form a variety of heterocyclic systems with known pharmacological relevance, such as pyrazolines, isoxazoles, and thiazines.[11] The presence of the fluoro and 2-methylphenyl substituents could impart unique biological activities to these resulting heterocyclic derivatives.

Investigation as a Kinase Inhibitor

Many kinase inhibitors possess a substituted aromatic scaffold. The 3-arylpropiophenone structure could serve as a novel hinge-binding motif for various kinases implicated in cancer and inflammatory diseases.

Development of Novel Anti-inflammatory Agents

Substituted propiophenones have been explored for their anti-inflammatory potential.[7] The title compound could be screened for its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

Exploration as a Central Nervous System (CNS) Active Agent

The structural similarity to precursors of muscle relaxants and other CNS-active drugs suggests that 4'-Fluoro-3-(2-methylphenyl)propiophenone and its derivatives could be investigated for activity at CNS targets, such as GABA receptors or ion channels.[1]

Proposed Synthetic Pathway

A plausible synthetic route to 4'-Fluoro-3-(2-methylphenyl)propiophenone is a Friedel-Crafts acylation reaction.

Caption: Proposed Friedel-Crafts synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Experimental Protocol:

-

Step 1: Synthesis of 2-Methylphenylacetyl chloride.

-

To a solution of 2-methylphenylacetic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylphenylacetyl chloride.

-

-

Step 2: Friedel-Crafts Acylation.

-

In a separate flask, add aluminum chloride to an excess of fluorobenzene under an inert atmosphere.

-

Cool the mixture to 0 °C and slowly add the 2-methylphenylacetyl chloride.

-

Allow the reaction to stir at room temperature for several hours until completion, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4'-Fluoro-3-(2-methylphenyl)propiophenone.

-

Proposed Research Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological potential of this novel compound.

Caption: A systematic workflow for the biological evaluation of a novel compound.

Workflow Description:

-

Synthesis and Purification: Synthesize the target compound using the proposed method and ensure high purity (>95%) through appropriate purification techniques.

-

Structural Characterization: Confirm the structure and identity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

In Vitro Cytotoxicity: Assess the compound's general toxicity in relevant cell lines to determine a suitable concentration range for biological assays.

-

Primary Biological Screening: Screen the compound against a diverse panel of biological targets, such as a kinase panel, a G-protein coupled receptor (GPCR) panel, and key enzymes involved in inflammation.

-

Hit Identification: Analyze the screening data to identify any significant biological activity ("hits").

-

Secondary Assays and Dose-Response: For any identified hits, perform secondary, more specific assays to confirm the activity and determine the potency (e.g., IC₅₀ or EC₅₀) through dose-response studies.

-

Lead Optimization: If promising activity is confirmed, initiate structure-activity relationship (SAR) studies by synthesizing and testing analogs to improve potency and selectivity.

-

In Vivo Studies: For optimized lead compounds, progress to in vivo models to evaluate efficacy and safety in a living organism.

Conclusion

While 4'-Fluoro-3-(2-methylphenyl)propiophenone is a largely unexplored molecule, a detailed analysis of its structural components strongly suggests its potential as a versatile scaffold in drug discovery. Its synthesis is achievable through established chemical reactions, and a systematic biological evaluation could uncover novel therapeutic applications. This technical guide provides a foundational roadmap for researchers to embark on the investigation of this promising new chemical entity, potentially leading to the development of next-generation therapeutics.

References

-

PubChem. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]

- Zhou, Y., & Yue, X. (2023). Catalytic asymmetric synthesis of α-tertiary aminoketones from sulfoxonium ylides bearing two aryl groups.

- Tayal, G., Srivastava, R. K., & Arora, R. B. (1976). Local anaesthetic activity of some substituted propiophenones. Japanese Journal of Pharmacology, 26(1), 111-114.

- Menczinger, B., Nemes, A., Csámpai, A., & Rábai, J. (2018). Synthesis of 3-(Arylthio)

- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(5), 1993-1999.

- Jose, J., & Mathew, T. V. (2025). Advances in the Catalytic Asymmetric Synthesis of Chiral α-Aryl Ketones. The Chemical Record, 25(11), e202500145.

-

MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Available from: [Link]

-

ResearchGate. SAR of propiophenone substituted benzimidazole derivatives. Available from: [Link]

-

The Good Scents Company. propiophenone. Available from: [Link]

-

Natural Sciences Publishing. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Available from: [Link]

- Google Patents. US4172097A - Production of propiophenone.

-

PubMed. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Available from: [Link]

-

ResearchGate. Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. Available from: [Link]

-

Royal Society of Chemistry. Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Available from: [Link]

-

National Institutes of Health. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Available from: [Link]

-

YouTube. [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Available from: [Link]

-

Encyclopedia.pub. Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

PubMed. Catalytic enantioselective synthesis of alkylidenecyclopropanes. Available from: [Link]

-

KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Available from: [Link]

Sources

- 1. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

- 2. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 10. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone | C16H14F2O | CID 24725653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. naturalspublishing.com [naturalspublishing.com]

Methodological & Application

Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone: A Detailed Application Note for Researchers

This comprehensive guide details a robust and reliable protocol for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful synthesis.

Introduction: The Significance of Fluorinated Propiophenones

Fluorinated organic compounds play a pivotal role in modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1] 4'-Fluoro-3-(2-methylphenyl)propiophenone, in particular, is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its structural features, including the fluorinated phenyl ring and the propiophenone core, make it a key building block in the exploration of new chemical entities.[3][4]

Synthetic Strategy: A Friedel-Crafts Acylation Approach

The synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone can be efficiently achieved through a Friedel-Crafts acylation reaction.[5][6][7] This classic yet powerful method involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][6] In this proposed protocol, we will utilize the acylation of 1-fluoro-2-methylbenzene with 3-phenylpropionyl chloride, catalyzed by aluminum chloride (AlCl₃).

The choice of Friedel-Crafts acylation is predicated on its high efficiency and selectivity for forming C-C bonds with aromatic rings.[5][7] The deactivating effect of the resulting ketone product prevents over-acylation, leading to a cleaner reaction profile and simplifying purification.[5]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of 3-phenylpropionyl chloride, facilitating the cleavage of the C-Cl bond to generate the resonance-stabilized acylium ion.[6] This potent electrophile is then attacked by the electron-rich aromatic ring of 1-fluoro-2-methylbenzene to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by [AlCl₄]⁻ restores the aromaticity of the ring and yields the desired product, 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Purity | Supplier |

| 1-Fluoro-2-methylbenzene | ≥99% | Sigma-Aldrich |

| 3-Phenylpropionyl chloride | ≥98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl), 2M | - | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Fisher Scientific |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Fisher Scientific |

| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | - |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with stirring bar

-

Dropping funnel

-

Condenser

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

UV lamp

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

-

Addition of Reactants:

-

In a separate flask, dissolve 1-fluoro-2-methylbenzene (1.0 equivalent) and 3-phenylpropionyl chloride (1.1 equivalents) in anhydrous DCM.

-

Slowly add this solution to the stirred AlCl₃ slurry via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 9:1). The reaction is complete when the starting material (1-fluoro-2-methylbenzene) is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully quench the reaction by slowly adding ice-cold 2M hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Fluoro-3-(2-methylphenyl)propiophenone.

-

Product Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 1-Fluoro-2-methylbenzene | 1.0 equivalent |

| 3-Phenylpropionyl chloride | 1.1 equivalents |

| Aluminum chloride | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% (based on similar reactions) |

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Phenylpropionyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

-

The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath and within a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization by NMR, IR, and MS provides definitive confirmation of the product's identity and purity, ensuring the reliability of the synthesis.

References

- ChemicalBook. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone. Retrieved from [Link]

- Khan, I., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(11), 2390.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.

- Menczinger, B., et al. (2018). Synthesis of 3-(Arylthio)

- ChemicalBook. (n.d.). 3'-Chloropropiophenone synthesis.

- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.

- Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.

-

Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

- National Center for Biotechnology Information. (2024).

- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.

-

YouTube. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

- ResearchGate. (n.d.). 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics.

- MDPI. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules.

- ResearchGate. (2019, April 8). (PDF)

-

European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Retrieved from [Link]

- ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 傅-克酰基化反应 [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

Application Note: A Robust, Validated HPLC Method for the Analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone. This compound, a substituted aromatic ketone, is of interest as a potential intermediate in pharmaceutical synthesis. The developed method utilizes reverse-phase chromatography with UV detection, ensuring high resolution and sensitivity. The protocol has been structured to meet the rigorous standards of drug development and quality control environments, with validation parameters established in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a complete methodology, from sample preparation to data analysis, and serves as a comprehensive guide for researchers and quality control analysts.

Introduction and Scientific Rationale

4'-Fluoro-3-(2-methylphenyl)propiophenone is an aromatic ketone characterized by a fluorinated phenyl ring attached to the carbonyl group and a tolyl group on the propyl chain. Its structure, featuring multiple chromophores, makes it an ideal candidate for analysis by UV-based HPLC.

The principle of the described method is reverse-phase chromatography , a technique that separates molecules based on their hydrophobicity.[1][2] The stationary phase is a non-polar C18 (octadecylsilyl) bonded silica, while the mobile phase is a more polar mixture of acetonitrile and water. 4'-Fluoro-3-(2-methylphenyl)propiophenone, being a relatively non-polar molecule due to its two aromatic rings and alkyl chain, will have a strong affinity for the stationary phase. By carefully controlling the composition of the mobile phase, its elution can be precisely managed to achieve separation from potential impurities and degradation products.[3]

Detection is accomplished using an Ultraviolet (UV) detector. The conjugated π-electron system of the benzoyl moiety (C₆H₄-C=O) and the second aromatic ring are strong chromophores, leading to significant absorbance in the UV range of 200-400 nm.[4][5] This allows for sensitive and specific detection of the analyte.

This guide explains the causality behind each parameter choice, ensuring the protocol is not just a series of steps, but a self-validating analytical system grounded in established chromatographic principles.[6][7]

Experimental Methodology

This section provides a detailed protocol for the analysis. All reagents, especially solvents, should be of HPLC or equivalent high-purity grade.

Instrumentation and Consumables

-

HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data Acquisition: Chromatography Data System (CDS) software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm PTFE or nylon filters.

Reagents and Solvents

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

4'-Fluoro-3-(2-methylphenyl)propiophenone Reference Standard (>99% purity)

Chromatographic Conditions

The following conditions were optimized to provide a sharp, symmetric peak for the analyte with a reasonable retention time, allowing for the separation of potential impurities.

| Parameter | Recommended Setting | Justification |

| Stationary Phase | C18 (Octadecyl) bonded silica, 4.6 x 150 mm, 5 µm | The C18 phase provides excellent hydrophobic interaction with the aromatic rings of the analyte, ensuring good retention and resolution.[8] |

| Mobile Phase A | HPLC Grade Water | The weak, polar solvent in the reverse-phase system. |

| Mobile Phase B | HPLC Grade Acetonitrile (ACN) | The strong, organic solvent used to elute the analyte. ACN offers a lower UV cutoff and pressure compared to methanol.[9] |

| Gradient Program | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12.1-15 min: 60% B | A gradient is employed to ensure elution of any late-eluting, highly non-polar impurities and to re-equilibrate the column efficiently. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |

| Detection Wavelength | 248 nm | This wavelength corresponds to a high absorbance region for the benzoyl chromophore, maximizing sensitivity.[10] |

| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |

| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential impurities, followed by column re-equilibration. |

Preparation of Solutions

Diluent: A mixture of Acetonitrile and Water (60:40 v/v) is used as the diluent to ensure the analyte is fully solubilized and is compatible with the initial mobile phase conditions.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the 4'-Fluoro-3-(2-methylphenyl)propiophenone reference standard.

-

Transfer it into a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and routine analysis.

Sample Preparation:

-

Accurately weigh an amount of the sample material expected to contain approximately 25 mg of the active ingredient.

-

Transfer to a 25 mL volumetric flask and prepare in the same manner as the Standard Stock Solution.

-

Perform a subsequent 1-in-10 dilution to achieve a target concentration of 100 µg/mL.

-

Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall process from sample preparation to final result is outlined below. This workflow ensures consistency and traceability throughout the analytical procedure.

Caption: Workflow for HPLC analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Method Validation and System Suitability

To ensure the method is reliable and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] A system suitability test must also be performed before any analysis to verify the performance of the chromatographic system.[13][14]

System Suitability Test (SST)

Before starting the sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The results must conform to the limits specified in the table below, which are derived from the United States Pharmacopeia (USP) General Chapter <621>.[6]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |

Validation Protocol Summary

The method should be validated for the following characteristics as per ICH guidelines.[15][16]

| Validation Parameter | Protocol Outline | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. |

| Linearity | Analyze a minimum of five concentrations across the range (e.g., 25-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |

| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |

| Precision (Repeatability) | Analyze six replicate preparations of the standard at 100% of the target concentration. | % RSD ≤ 2.0%. |

| Intermediate Precision | Repeat the precision study on a different day with a different analyst or on a different instrument. | Overall % RSD for both sets of data should meet the precision criteria. |

| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits. | Typically 80% to 120% of the test concentration for an assay. |

| LOQ/LOD | Determined based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be quantifiable with acceptable precision and accuracy. |

Conclusion

The HPLC method described in this application note provides a robust, precise, and accurate means for the quantitative determination of 4'-Fluoro-3-(2-methylphenyl)propiophenone. The use of a standard C18 column and a simple acetonitrile/water mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The validation framework ensures that the method is compliant with regulatory expectations and is suitable for use in quality control and drug development environments.

References

-

National Center for Biotechnology Information (n.d.). 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. PubChem Compound Summary. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. PubChem Compound Summary. Retrieved from [Link]

-

Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 849-856. Retrieved from [Link]

-

United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Rong, H. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1061, 25-31. Retrieved from [Link]

-

The LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Chromatography Online. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC UV Detector. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Propiophenone. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

JASCO. (n.d.). Principles of HPLC (4) Detectors. Retrieved from [Link]

-

Aydin, D. C., Pineres, J. Z., Al-Manji, F., Rijnaarts, H., & Grotenhuis, T. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(19), 11475-11485. Retrieved from [Link]

-

USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

Bodzek, D., & Janoszka, B. (1998). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Planar Chromatography--Modern TLC, 11(4), 293-298. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(8), 428-433. Retrieved from [Link]

-

McDowall, R. D. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. Retrieved from [Link]

-

Dong, M. W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International, 32(10), 20-27. Retrieved from [Link]

-

Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

Sources

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. HPLC UV Detector | Ultraviolet Detector | SCION Instruments [scioninstruments.com]

- 6. usp.org [usp.org]

- 7. <621> CHROMATOGRAPHY [drugfuture.com]

- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. jasco-global.com [jasco-global.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

- 15. database.ich.org [database.ich.org]

- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for 4'-Fluoro-3-(2-methylphenyl)propiophenone in Medicinal Chemistry

Introduction: Rationale for the Exploration of 4'-Fluoro-3-(2-methylphenyl)propiophenone

In the landscape of modern drug discovery, the strategic design of small molecules with the potential for high efficacy and favorable pharmacokinetic profiles is paramount. The propiophenone scaffold, a privileged structure in medicinal chemistry, has been identified as a versatile backbone for the development of a wide range of therapeutic agents. Derivatives of this core have demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] This document outlines the scientific rationale, synthetic protocols, and potential biological evaluation strategies for a novel derivative, 4'-Fluoro-3-(2-methylphenyl)propiophenone .

The design of this specific molecule is predicated on established principles of medicinal chemistry:

-

The Propiophenone Core: This structural motif provides a key pharmacophoric element, offering a three-dimensional arrangement of aromatic and carbonyl features that can engage with biological targets through various non-covalent interactions.

-

4'-Fluoro Substitution: The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule, potentially leading to stronger target binding affinity.[5][6]

-

3-(2-Methylphenyl) Group: The presence of a substituted phenyl ring at the 3-position introduces an additional lipophilic region and steric bulk, which can be crucial for achieving selectivity and potency for a specific biological target. The ortho-methyl substitution, in particular, can influence the torsional angle between the two phenyl rings, thereby constraining the molecule into a bioactive conformation.

This application note will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of 4'-Fluoro-3-(2-methylphenyl)propiophenone as a potential therapeutic candidate.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₆H₁₅FO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 242.29 g/mol | Influences absorption and distribution properties. |

| LogP (Octanol/Water) | ~4.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Influences solubility and binding interactions. |

Synthetic Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones such as 4'-Fluoro-3-(2-methylphenyl)propiophenone is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Overall Reaction Scheme

Caption: Proposed two-step synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Methylphenyl)propionyl chloride

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride), add 3-(2-methylphenyl)propanoic acid (1.0 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid (approximately 5-10 mL per gram of acid).

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with vigorous stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2-methylphenyl)propionyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to yield 4'-Fluoro-3-(2-methylphenyl)propiophenone

-

Reaction Setup: In a separate dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.3 equivalents) and anhydrous DCM.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Reactant Addition: Dissolve the crude 3-(2-methylphenyl)propionyl chloride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in anhydrous DCM and add this solution to the dropping funnel.

-

Acylation: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Potential Medicinal Chemistry Applications and Biological Evaluation

The structural features of 4'-Fluoro-3-(2-methylphenyl)propiophenone suggest several potential avenues for its application in medicinal chemistry, particularly in the fields of oncology and inflammation.

Anticancer Activity

The benzophenone and propiophenone scaffolds are present in numerous compounds with demonstrated anticancer activity.[4][10][11] The proposed mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4'-Fluoro-3-(2-methylphenyl)propiophenone in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

To investigate the potential mechanism of action, a kinase inhibition assay can be performed against a panel of cancer-related kinases (e.g., Src, EGFR, VEGFR).[8][10][15][16][17][18][19]

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate (a specific peptide for the kinase), and the test compound (4'-Fluoro-3-(2-methylphenyl)propiophenone) at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the change in fluorescence intensity or polarization is measured.[17]

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

As a Synthon for Heterocyclic Compounds

Propiophenone derivatives are valuable starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which themselves are important pharmacophores in medicinal chemistry.[20][21][22]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Design, synthesis and biological evaluation of novel arylpropionic esters for the treatment of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. rasalifesciences.com [rasalifesciences.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomolther.org [biomolther.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazoles and Isoxazoles Based Sulfanilamide and Phenazone as Antimicrobial Agents: Synthesis and Biological Activity - Moustafa - Russian Journal of General Chemistry [journal-vniispk.ru]

- 21. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 4'-Fluoro-3-(2-methylphenyl)propiophenone

Introduction: The Rationale for Investigating Novel Propiophenones

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Propiophenone derivatives, particularly those with structural similarities to chalcones, represent a promising area of investigation. Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities, including antimicrobial effects. The antimicrobial potential of chalcones is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. The subject of this guide, 4'-Fluoro-3-(2-methylphenyl)propiophenone, is a synthetic propiophenone derivative. Its structural features, including the presence of a fluorine atom—a common moiety in many successful pharmaceuticals known to enhance metabolic stability and binding affinity—and the substituted phenyl rings, provide a strong rationale for its evaluation as a potential antimicrobial agent.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of 4'-Fluoro-3-(2-methylphenyl)propiophenone. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial phase of evaluating a novel compound involves determining its fundamental inhibitory and cidal activities against a panel of clinically relevant microorganisms. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a cornerstone metric in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for determining the MIC.[3][4]

Objective: To determine the lowest concentration of 4'-Fluoro-3-(2-methylphenyl)propiophenone that inhibits the visible growth of the test microorganism.

Materials:

-

4'-Fluoro-3-(2-methylphenyl)propiophenone (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth and solvent)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Dilutions:

-

Create a serial two-fold dilution of the 4'-Fluoro-3-(2-methylphenyl)propiophenone stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the total volume to 200 µL.

-

-

Controls:

-

Growth Control: A well containing only inoculated broth.

-

Sterility Control: A well with uninoculated broth.

-

Solvent Control: A well with the highest concentration of the solvent used to dissolve the compound in inoculated broth.

-

Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

-

-

Incubation:

-

Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.[2]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This assay is a logical extension of the MIC and helps to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Objective: To determine the lowest concentration of 4'-Fluoro-3-(2-methylphenyl)propiophenone that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micro-pipettors and tips

Procedure:

-

Subculturing from MIC Wells:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

From each of these wells, and from the growth control well, aspirate a 10-20 µL aliquot.

-

-

Plating:

-

Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 1°C for 18-24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, which corresponds to a ≥99.9% kill of the initial inoculum.

-

Data Presentation: MIC and MBC

| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus | ATCC 29213 | Data | Data | e.g., Bactericidal (≤4) |

| Escherichia coli | ATCC 25922 | Data | Data | e.g., Bacteriostatic (>4) |

| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |

| Enterococcus faecalis | ATCC 29212 | Data | Data | Data |

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Part 2: Characterizing the Dynamics of Antimicrobial Activity